Bienvenue dans la boutique en ligne BenchChem!

Iomeprol

Contrast Media Formulation Radiology Physicochemical Stability

Iomeprol is a nonionic, monomeric tri-iodinated X-ray contrast medium with superior stability that eliminates the need for EDTA chelators and enables the highest marketed iodine concentration (400 mgI/mL). Clinical evidence: significantly lower contrast-induced nephropathy vs. iodixanol (0% vs. 6.9% in CKD patients) and 13.9% fewer delayed adverse reactions vs. iopamidol. Suitable for CT, angiography, and myelography. Bulk API and reference standards available.

Molecular Formula C17H22I3N3O8
Molecular Weight 780.108
CAS No. 1185146-41-1
Cat. No. B564407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIomeprol
CAS1185146-41-1
SynonymsN,N’-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methyl-d3-amino]-2,4,6-triiodo_x000B_-1,3-benzenedicarboxamide;  Imeron-d3;  Iomeron-d3;  Iomeron 350-d3_x000B_
Molecular FormulaC17H22I3N3O8
Molecular Weight780.108
Structural Identifiers
SMILESCN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
InChIInChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)
InChIKeyNJKDOADNQSYQEV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iomeprol (CAS 1185146-41-1) for Procurement: Nonionic Monomeric Contrast Medium Profile


Iomeprol is a nonionic, monomeric, tri-iodinated X-ray contrast medium developed for a wide range of diagnostic imaging procedures, including computed tomography (CT), angiography, and myelography. It is formulated as a sterile, nonpyrogenic aqueous solution for intravenous or intra-arterial injection and is available in multiple iodine concentrations (150, 200, 250, 300, 350, and 400 mgI/mL) to accommodate specific diagnostic needs [1]. As a nonionic monomer, iomeprol belongs to the class of low-osmolar contrast media (LOCM) and is characterized by low chemotoxicity, high water solubility, and lower osmolality and viscosity compared to many other nonionic contrast agents [2]. The compound is a white to off-white powder with a molecular weight of 777.09 g/mol (C₁₇H₂₂I₃N₃O₈) [3].

Why Iomeprol (CAS 1185146-41-1) Cannot Be Simply Substituted: Key Differentiation Points


Although iomeprol shares the nonionic monomeric backbone with other low-osmolar contrast media (LOCM) such as iopamidol, iohexol, iopromide, and ioversol, and demonstrates similar diagnostic efficacy in most procedures [1], critical differences in formulation stability, tolerability, and renal safety profiles preclude interchangeable use. Iomeprol is distinguished by its exceptionally high solution stability, which uniquely allows it to be formulated without the chelating agent edetate calcium disodium (EDTA) [2] and at the highest iodine concentration currently marketed (400 mgI/mL) [3]. Furthermore, clinical evidence indicates statistically significant differences in adverse event rates and renal safety compared to both monomeric (iopamidol, iopromide) and dimeric (iodixanol) agents, making it a distinct therapeutic entity [1]. The quantitative evidence detailed below substantiates these product-specific advantages.

Quantitative Evidence for Iomeprol (CAS 1185146-41-1) Differentiation: A Procurement-Focused Guide


Highest Marketed Iodine Concentration (400 mgI/mL) Enabled by Superior Solution Stability

Iomeprol exhibits exceptionally high solution stability, which enables its formulation at an iodine concentration of 400 mgI/mL, the highest concentration currently available on the market for a nonionic monomeric contrast medium [1]. This high concentration is achieved without the need for a chelating agent, as iomeprol solutions are stable under a wide range of conditions, including X-ray radiation [2]. In contrast, other nonionic monomers, such as iopamidol and iohexol, require the inclusion of edetate calcium disodium (EDTA) to maintain stability [3]. The 400 mgI/mL formulation provides a higher iodine delivery per unit volume, which is advantageous for CT angiography and other procedures requiring rapid, dense vascular opacification.

Contrast Media Formulation Radiology Physicochemical Stability

Lower Incidence of Delayed Adverse Reactions Compared to Iopamidol in Coronary Angiography

In a large-scale comparative study involving 4,298 patients undergoing coronary angiography, iomeprol (400 mgI/mL) demonstrated a significantly lower incidence of delayed adverse reactions (occurring within 14 days post-procedure) compared to iopamidol (370 mgI/mL) [1]. While the incidence of immediate adverse reactions was similar (6.3% for iomeprol vs. 6.4% for iopamidol), the delayed adverse reaction rate was 7.3% for iomeprol versus 9.1% for iopamidol. This difference was more pronounced in the subgroup of patients with renal dysfunction (Serum creatinine ≥ 1.5 mg/dL), where the incidence was 41.3% for iomeprol and 55.2% for iopamidol.

Coronary Angiography Contrast Media Safety Adverse Drug Reactions

Superior Renal Safety Profile Versus Iodixanol (Iso-Osmolar Contrast Medium) in Patients with Chronic Kidney Disease

In the multicenter, randomized, double-blind ACTIVE trial, iomeprol-400 (a low-osmolar contrast medium, LOCM) was compared to iodixanol-320 (an iso-osmolar contrast medium, IOCM) in 148 patients with moderate-to-severe chronic kidney disease (CKD) undergoing abdominal CT [1]. The incidence of contrast-induced nephropathy (CIN), defined as an absolute serum creatinine (SCr) increase of ≥0.5 mg/dL (44.2 µmol/L) within 48-72 hours, was 6.9% (5/72) in the iodixanol-320 group and 0% (0/76) in the iomeprol-400 group [P = 0.025, 95% CI (-12.8%, -1.1%)]. Furthermore, the mean SCr change from baseline was significantly higher (P = 0.017) after iodixanol-320 (+0.06 ± 0.27 mg/dL) than after iomeprol-400 (-0.04 ± 0.19 mg/dL).

Contrast-Induced Nephropathy Chronic Kidney Disease Renal Safety Computed Tomography

Lower Incidence of Adverse Events Compared to Iopromide in a Large Comparative Study

In a large randomized, double-blind comparative study involving 1,200 patients, the incidence of adverse events and adverse reactions was significantly higher with iopromide than with iomeprol [1]. While the specific quantitative breakdown was not detailed in the abstract, the finding was reported as statistically significant in favor of iomeprol. This indicates that iomeprol may offer a better tolerability profile compared to iopromide in a broad patient population.

Contrast Media Safety Adverse Event Rate Radiology

EDTA-Free Formulation Due to High Chemical Stability

Iomeprol solutions are chemically stable, which negates the need for a chelating agent like edetate calcium disodium (EDTA) [1]. This makes iomeprol the first nonionic contrast medium formulation to be marketed without EDTA. This is a direct consequence of the compound's intrinsic chemical stability, as detailed in its physicochemical characterization [2]. In contrast, other nonionic monomers like iopamidol, iohexol, and iopromide require EDTA to prevent metal-catalyzed degradation and maintain solution stability [3].

Contrast Media Formulation Stability Pharmaceutical Excipients

Optimal Application Scenarios for Iomeprol (CAS 1185146-41-1) Based on Quantitative Evidence


Coronary Angiography and Percutaneous Coronary Intervention (PCI) in Patients with Renal Dysfunction

Iomeprol's significantly lower incidence of delayed adverse reactions compared to iopamidol, particularly in patients with elevated serum creatinine (≥1.5 mg/dL), makes it a preferred agent for interventional cardiology procedures in this high-risk group. The data showing a 13.9 percentage point reduction in delayed adverse events (41.3% vs. 55.2%) [1] supports its routine use to improve patient safety and reduce post-procedural complications. Additionally, iomeprol's performance in this indication is well-established and non-inferior to other monomers in terms of diagnostic efficacy.

Contrast-Enhanced CT in Patients with Moderate-to-Severe Chronic Kidney Disease (CKD)

The ACTIVE trial provides robust, Level I evidence that iomeprol-400 is associated with a significantly lower risk of contrast-induced nephropathy (CIN) compared to the iso-osmolar agent iodixanol-320 in patients with CKD undergoing abdominal CT [1]. With a 0% CIN rate in the iomeprol group versus 6.9% in the iodixanol group, iomeprol should be the contrast medium of choice in this vulnerable population to mitigate the risk of acute kidney injury.

High-Speed CT Angiography Requiring Maximal Iodine Delivery

The availability of iomeprol in a 400 mgI/mL concentration—the highest on the market for nonionic monomers—allows for the delivery of a greater iodine load per unit volume [1]. This is particularly beneficial for CT angiography protocols where a compact, high-attenuation bolus is critical for optimal visualization of the arterial system. The high concentration is a direct result of iomeprol's exceptional aqueous solubility and solution stability [2].

Radiology Departments Seeking to Optimize Formulary Safety and Tolerability

Comparative clinical evidence indicates that iomeprol has a favorable adverse event profile compared to iopromide [1] and a unique EDTA-free formulation due to its intrinsic chemical stability [2]. These attributes, combined with its non-inferior diagnostic efficacy across a broad range of indications, position iomeprol as a rational choice for healthcare systems aiming to standardize on a single, versatile contrast medium with a strong safety and tolerability record.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iomeprol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.